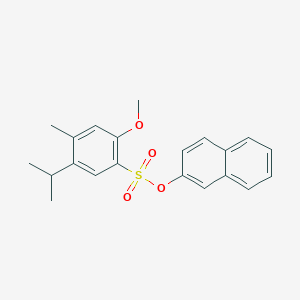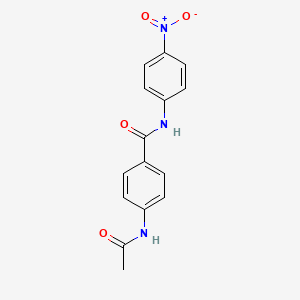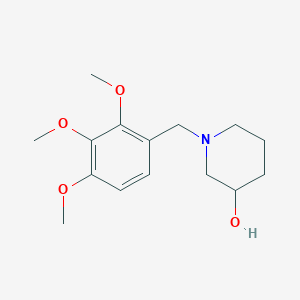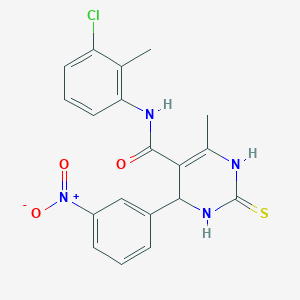
2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is commonly used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action. In
Wirkmechanismus
The mechanism of action of 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate is based on its ability to bind to specific receptors in the body. This compound has been shown to bind to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of several genes involved in cell growth and differentiation. By binding to AhR, 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate can modulate the expression of these genes and affect various biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate are diverse and depend on the specific receptors it binds to and the concentration used. This compound has been shown to affect cell growth and differentiation, immune function, and metabolism. Additionally, 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate in lab experiments is its unique fluorescence spectrum, which allows for real-time detection of protein-ligand binding events. Additionally, this compound has a high binding affinity for specific receptors, making it a valuable tool for studying the mechanism of action of various drugs. However, one of the limitations of using 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate is its potential toxicity at high concentrations. Careful consideration should be taken when using this compound in lab experiments to ensure the safety of researchers and experimental subjects.
Zukünftige Richtungen
There are several future directions for research involving 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to investigate the biochemical and physiological effects of 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate in different cell types and organisms. Finally, more research is needed to optimize the synthesis method of this compound to improve yield and purity.
Conclusion
In conclusion, 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate is a valuable compound with several potential applications in scientific research. This compound has a unique fluorescence spectrum, high binding affinity for specific receptors, and anti-inflammatory and anti-cancer properties. However, careful consideration should be taken when using this compound in lab experiments due to its potential toxicity at high concentrations. Further research is needed to investigate the biochemical and physiological effects of 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate and to optimize the synthesis method of this compound.
Synthesemethoden
The synthesis of 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate is a complex process that involves several steps. The first step involves the reaction of 2-naphthol with isopropyl bromide to form 2-naphthyl isopropyl ether. This intermediate is then reacted with paraformaldehyde and methyl benzenesulfonate to form the final product, 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate has several potential applications in scientific research. One of the most notable applications is in the field of biochemistry, where it is used as a fluorescent probe to study protein-ligand interactions. This compound has a unique fluorescence spectrum that allows for the detection of protein-ligand binding events in real-time. Additionally, 2-naphthyl 5-isopropyl-2-methoxy-4-methylbenzenesulfonate has been used in the field of pharmacology to study the mechanism of action of various drugs. This compound can be used to study the binding of drugs to specific receptors and to investigate the biochemical and physiological effects of these interactions.
Eigenschaften
IUPAC Name |
naphthalen-2-yl 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4S/c1-14(2)19-13-21(20(24-4)11-15(19)3)26(22,23)25-18-10-9-16-7-5-6-8-17(16)12-18/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRHSHOYTIQQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-5-{[(3-hydroxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106057.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5106062.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)
![1'-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine](/img/structure/B5106081.png)


![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)

![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)